molecular formula C15H23F3N2O3 B6235433 tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 918896-28-3

tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate

Cat. No.: B6235433
CAS No.: 918896-28-3
M. Wt: 336.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a trifluoroacetyl group, which imparts distinct chemical properties. The spirocyclic framework is notable for its rigidity and stability, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two possible pathways, ultimately leading to the desired spirocyclic product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The trifluoroacetyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized trifluoroacetyl derivative, while reduction could produce a simpler spirocyclic amine.

Scientific Research Applications

Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The spirocyclic structure provides stability and rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Shares a similar spirocyclic framework but lacks the trifluoroacetyl group.

    Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with different functional groups.

Uniqueness

The presence of the trifluoroacetyl group in tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate imparts unique chemical properties, such as increased electron-withdrawing capability and potential for specific biological interactions. This makes it distinct from other similar spirocyclic compounds.

Properties

CAS No.

918896-28-3

Molecular Formula

C15H23F3N2O3

Molecular Weight

336.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.